![molecular formula C16H16N4O2 B2583419 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 842968-01-8](/img/structure/B2583419.png)
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
- Application : 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide acts as a potent and orally bioavailable inhibitor of PKB. It modulates biomarkers of PKB signaling in vivo and inhibits human tumor xenograft growth in mice .
- Mechanism : Lipophilic substitution optimization led to the development of selective inhibitors targeting PKB .
- Approach : Researchers have explored ATP noncompetitive inhibitors that target an allosteric site between the kinase and PH domains of PKB. These allosteric inhibitors show promise and are in clinical development .
- Application : These compounds could serve as valuable tools for studying kinase pathways and developing more effective targeted therapies .
Cancer Research and Targeted Therapy
Kinase Inhibition Research
Allosteric Inhibition of PKB
Pharmacological Evaluation
Cell Signaling and Survival Pathways
Drug Metabolism and Oral Bioavailability
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c17-15(21)10-5-7-20(8-6-10)16-14-13(18-9-19-16)11-3-1-2-4-12(11)22-14/h1-4,9-10H,5-8H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKSYDRKZADDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide |
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